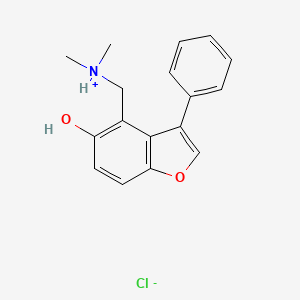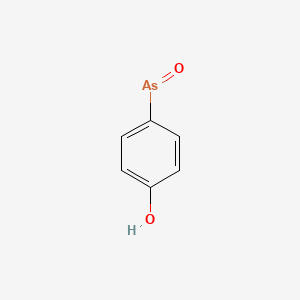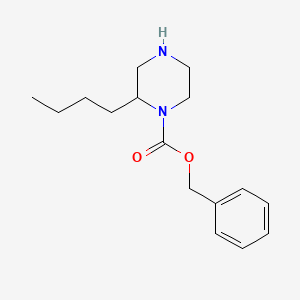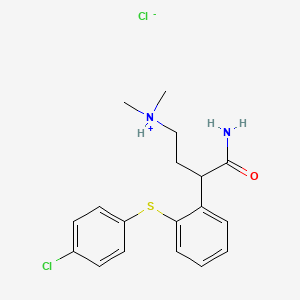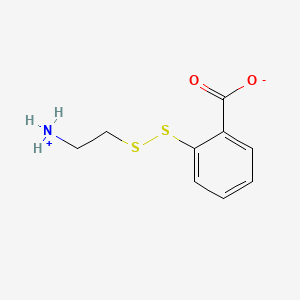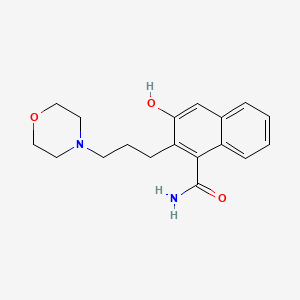
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a morpholine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Friedel-Crafts acylation of benzene derivatives.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of the naphthalene derivative with an amine, followed by acylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide
- 3-Hydroxy-2-[3-(morpholino)propyl]naphthalene-1-carboxamide
Uniqueness
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, morpholine ring, and carboxamide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
57133-25-2 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-hydroxy-2-(3-morpholin-4-ylpropyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c19-18(22)17-14-5-2-1-4-13(14)12-16(21)15(17)6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12,21H,3,6-11H2,(H2,19,22) |
InChI Key |
QOZVTDMGRXVAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC2=C(C3=CC=CC=C3C=C2O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


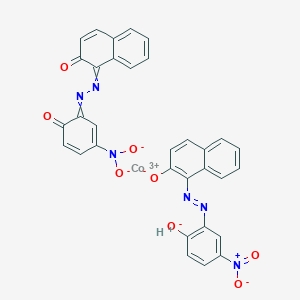
-methanone](/img/structure/B13751217.png)
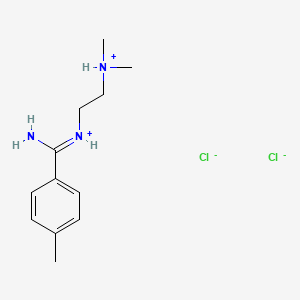
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

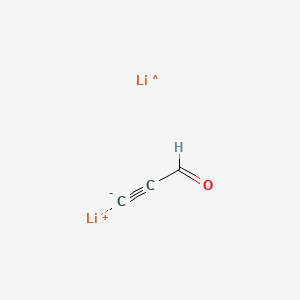
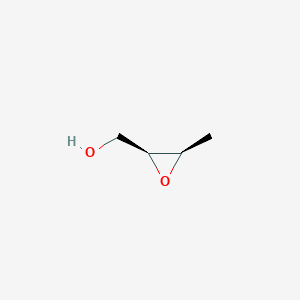
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
